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(S)-2-Amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid

Photo-crosslinking Protein-protein interactions Metabolic incorporation

(S)-2-Amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid, commonly termed L-photo-leucine (CAS 851960-91-3), is a synthetic, non-canonical amino acid that functions as a bioorthogonal photoaffinity probe. It is an isostere of L-leucine in which one side-chain methyl group is replaced by a 3-methyl-3H-diazirine ring.

Molecular Formula C5H9N3O2
Molecular Weight 143.14 g/mol
CAS No. 851960-91-3
Cat. No. B3043374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid
CAS851960-91-3
Molecular FormulaC5H9N3O2
Molecular Weight143.14 g/mol
Structural Identifiers
SMILESCC1(N=N1)CC(C(=O)O)N
InChIInChI=1S/C5H9N3O2/c1-5(7-8-5)2-3(6)4(9)10/h3H,2,6H2,1H3,(H,9,10)/t3-/m0/s1
InChIKeyMJRDGTVDJKACQZ-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (S)-2-Amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid (Photo-Leucine) Is a Foundational Photo-Crosslinking Tool


(S)-2-Amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid, commonly termed L-photo-leucine (CAS 851960-91-3), is a synthetic, non-canonical amino acid that functions as a bioorthogonal photoaffinity probe [1]. It is an isostere of L-leucine in which one side-chain methyl group is replaced by a 3-methyl-3H-diazirine ring. Upon irradiation with ~350 nm UV light, the diazirine generates a highly reactive carbene that inserts into nearby C–H, N–H, or O–H bonds, forming a zero-length covalent crosslink with interacting proteins [1]. Because photo-leucine closely mimics natural leucine in size and hydrophobicity, it is recognized by the unmodified endogenous translation machinery of mammalian cells, enabling stochastic metabolic incorporation throughout the proteome without genetic manipulation [1].

Why Photo-Leucine Cannot Be Simply Substituted by Other Diazirine Amino Acids or Generic Crosslinkers


Photo-leucine occupies a unique performance niche among photocrosslinking amino acids. Unlike photo-methionine, which targets a different residue set, or photo-lysine, which shows higher efficiency for certain chaperones but cannot replace leucine-specific interactions, photo-leucine is the only photoreactive analog that faithfully substitutes for leucine residues—the most abundant hydrophobic amino acid in proteins [1]. While chemical crosslinkers such as DSS or paraformaldehyde can achieve similar bulk crosslinking efficiency, they are restricted to lysine/N-terminus targeting and produce high-molecular-weight aggregates that obscure discrete interaction bands, as demonstrated by direct gel-based comparison [1]. Benzophenone-based probes (e.g., p-benzoylphenylalanine) are bulkier (∼269 Da vs. 143 Da) and require prolonged UV irradiation that generates multiple byproducts, confounding target identification [2]. The quantitative evidence below demonstrates that photo-leucine's unique combination of residue specificity, structural minimalism, and in-cell compatibility cannot be replicated by simple generic substitution.

Quantitative Differentiation Evidence for (S)-2-Amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid Against Closest Analogues


Residue-Specific Crosslinking Superiority Over Photo-Isoleucine in Mammalian Cells

In a direct head-to-head comparison within the same cellular model, photo-leucine and photo-methionine produced substantial amounts of cross-linked caveolin-1 dimer upon UV irradiation of transfected COS7 cells, whereas photo-isoleucine failed to generate any detectable cross-linked dimer [1]. This demonstrates that the diazirine-containing amino acid must be recognized by the cognate tRNA synthetase (LeuRS for photo-leucine) to achieve functional incorporation; the non-cognate IleRS does not efficiently charge photo-isoleucine [1].

Photo-crosslinking Protein-protein interactions Metabolic incorporation

Superior Resolution of Discrete Crosslinked Complexes Compared to Chemical Crosslinkers DSS and Paraformaldehyde

In side-by-side experiments on the endogenous large protein EEA1 in HeLa cells, photo-leucine (and photo-methionine) crosslinking resolved discrete, well-defined bands on SDS-PAGE, whereas the chemical crosslinkers disuccinimidyl suberate (DSS) and paraformaldehyde produced only high-molecular-weight smears/aggregates that could not be resolved into identifiable complexes [1]. The overall crosslinking efficiency of photo-amino acids was comparable to that of DSS, but the specificity was markedly superior [1].

Chemical cross-linking Protein complex resolution Structural biology

Leucine-Specific Competition Confirms Faithful Biological Substitution Without Off-Target Residue Incorporation

Competition experiments in COS7 cells showed that addition of excess unlabeled leucine strongly suppressed both photo-leucine incorporation and photo-leucine-dependent crosslinking of PGRMC1, whereas valine and isoleucine had no suppressive effect and even mildly stimulated incorporation [1]. Quantitatively, [14C]photo-Met incorporation (normalized to [3H]Phe) was reduced to <20% of control levels by competing methionine, and leucine reduced it to approximately 50%, confirming specific recognition by MetRS with partial cross-reactivity of LeuRS [1]. Photo-leucine crosslinking was specifically competed only by leucine, not by methionine, valine, or isoleucine [1].

Amino acid competition tRNA synthetase specificity Proteome-wide labeling

Scalable High-Yield Recombinant Incorporation in E. coli at 34% Efficiency Versus Mammalian Baseline of 0.7%

A high-density E. coli expression protocol achieved photo-leucine incorporation rates of up to 34% in trigger factor and SecB chaperones, yielding 3 mg of labeled protein from 100 mL culture [2]. This represents a >48-fold improvement over the 0.7% incorporation rate observed in standard mammalian cell culture without leucine/methionine depletion [1]. The high incorporation enabled identification of 12 intra-protein crosslinks consistent with published 3D structures [2].

Recombinant protein expression High-density culture XL-MS structural proteomics

Minimal Structural Perturbation: Alkyl Diazirine (143 Da) Versus Bulky Benzophenone (269 Da) Photo-Crosslinkers

Photo-leucine adds only a single nitrogen atom relative to natural leucine (MW 143.17 vs. 131.17), whereas p-benzoylphenylalanine (Bpa) has a molecular weight of 269.3 Da with a bulky biphenyl moiety [1]. A systematic comparison of photoactivatable probes demonstrated that the aliphatic diazirine (Tmd)Phe undergoes clean photolysis to a uniform carbene product, whereas benzophenone required prolonged UV irradiation and generated a complex mixture of rearrangement products [2]. The smaller size of the alkyl diazirine in photo-leucine minimizes the risk of disrupting ligand binding or protein structure when incorporated into small-molecule probes—a critical advantage demonstrated by the successful incorporation of photo-leucine into the cyclodepsipeptide HUN-7293 scaffold without loss of biological activity [3].

Structural minimalism Photoaffinity probe design Ligand binding site mapping

Highest-Value Application Scenarios for (S)-2-Amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid Based on Quantitative Differentiation Evidence


Proteome-Wide Protein-Protein Interaction Mapping in Live Mammalian Cells Without Genetic Engineering

Photo-leucine is uniquely suited for unbiased, proteome-scale identification of protein interaction partners in their native cellular environment. As demonstrated by Suchanek et al., metabolic incorporation in COS7 and HeLa cells enables UV-triggered covalent capture of both stable and transient interactions, including previously unknown complexes such as PGRMC1–Insig-1 [1]. Unlike chemical crosslinkers that are restricted to lysine residues and produce aggregation artifacts, photo-leucine targets leucine-rich hydrophobic interfaces and yields discrete crosslinked species resolvable by SDS-PAGE [1]. This scenario is ideal for discovery-mode interactomics where genetic modification is impractical or undesirable.

High-Density Structural Crosslinking Mass Spectrometry (XL-MS) Using E. coli Expression Systems

For structural biology groups requiring dense crosslink maps for protein 3D-structure determination or validation, photo-leucine can be incorporated at up to 34% efficiency in recombinant E. coli proteins using the high-yield protocol of Ihling et al. [2]. This yields >3 mg of labeled protein per 100 mL culture with sufficient crosslink density to generate structurally informative distance constraints—as validated by the identification of 12 crosslinks in trigger factor that were fully consistent with the known crystal structure [2]. This scenario is directly supported by quantitative incorporation data and should be prioritized over photo-methionine or photo-lysine for studying leucine-rich protein domains.

Target Deconvolution of Bioactive Small Molecules via Photoaffinity Probe Synthesis

Photo-leucine's minimal steric bulk (only one nitrogen atom added vs. natural leucine) makes it the photo-crosslinker of choice for incorporation into natural product scaffolds where maintaining biological activity is paramount. MacKinnon et al. demonstrated this by synthesizing a photo-leucine-containing analog of the cyclodepsipeptide HUN-7293, which retained inhibitory activity and enabled successful target identification (Sec61α) via photoaffinity labeling followed by click chemistry with a rhodamine-azide reporter [3]. This scenario is recommended over benzophenone-based probes, which are nearly twice the molecular weight and risk steric interference with small-molecule/target binding [3].

Membrane Protein Interaction Studies Targeting Hydrophobic Transmembrane Interfaces

Photo-leucine and photo-methionine preferentially crosslink hydrophobic contact areas between proteins, including transmembrane domains, because leucine and methionine are enriched in these regions [1]. This is directly demonstrated by the successful crosslinking of the membrane proteins caveolin-1, stomatin, and PGRMC1 [1]. Unlike amine-reactive chemical crosslinkers that target charged lysine residues (typically absent from transmembrane helices), photo-leucine provides unique access to the hydrophobic core of membrane protein complexes—a critical advantage for drug target characterization in membrane protein pharmacology.

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